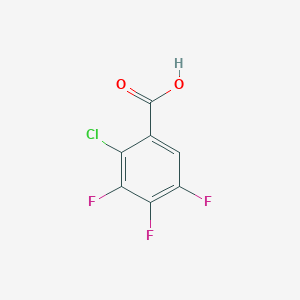

2-Chloro-3,4,5-trifluorobenzoic acid

Description

Significance of Fluorinated and Chlorinated Aromatic Scaffolds in Organic Synthesis

The introduction of fluorine and chlorine atoms into aromatic systems is a critical strategy in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine, being the most electronegative element, can alter a molecule's electron distribution, which in turn can enhance metabolic stability, membrane permeation, and binding affinity to target proteins. This has led to the widespread use of fluorinated aromatics in a variety of medicines, including anticancer agents and antidepressants.

Chlorinated aromatic compounds are also of great importance. The chloro-substituent can serve as a reactive handle for further chemical modifications or can be integral to the final product's function. Polychlorinated and polyfluorinated aromatic compounds are often used as key intermediates in the synthesis of complex molecules.

Overview of Electron-Withdrawing Group Effects on Aromatic Systems

Halogens like chlorine and fluorine are electron-withdrawing groups. When attached to a benzene (B151609) ring, they exert a strong inductive effect, pulling electron density away from the aromatic system. This has a profound impact on the reactivity of the molecule.

Specifically for benzoic acids, the presence of electron-withdrawing groups increases the acidity of the carboxylic acid. This occurs because the electron-withdrawing halogens help to stabilize the negative charge of the carboxylate anion (the conjugate base) that forms upon dissociation. By delocalizing this negative charge, the equilibrium is shifted towards dissociation, resulting in a stronger acid compared to unsubstituted benzoic acid. The number and position of the halogen substituents on the ring fine-tune this effect.

Contextualization of 2-Chloro-3,4,5-trifluorobenzoic Acid within Polyhalogenated Benzoic Acid Research

This compound belongs to the family of tetrahalogenated benzoic acids. While specific research on the 2-chloro isomer is limited in publicly available literature, its structural relatives, such as 3-chloro-2,4,5-trifluorobenzoic acid and 4-chloro-2,3,5-trifluorobenzoic acid, are recognized as valuable intermediates in the synthesis of medicinally important compounds. mdpi.comnih.gov For instance, these types of polyhalogenated benzoic acids are key precursors for quinolone carboxylic acids, a class of potent antibacterial agents. mdpi.comresearchgate.net

The synthesis of these complex molecules often involves multi-step reaction sequences where the halogenated benzoic acid serves as a foundational scaffold. For example, the synthesis of related isomers often starts from a tetrafluorinated or trifluorinated precursor, with the chlorine atom introduced via reactions like the Sandmeyer reaction, which transforms an amino group into a chloro group. mdpi.comnih.gov Research into this class of compounds is driven by the need for versatile building blocks for creating new drugs and functional materials.

Chemical Identity of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 144154-31-4 | a2bchem.com, molbase.com, buysellchem.com, aobchem.com, epa.gov |

| Molecular Formula | C₇H₂ClF₃O₂ | a2bchem.com, molbase.com, buysellchem.com, aobchem.com |

| Molecular Weight | 210.54 g/mol | molbase.com |

Properties of Related Chloro-trifluorobenzoic Acid Isomers

Detailed experimental data for this compound is not widely reported. However, data for its isomers provide insight into the characteristics of this class of compounds.

| Compound | CAS Number | Melting Point (°C) | Molecular Formula |

| 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3 | 112-116 | C₇H₂ClF₃O₂ |

| 4-Chloro-2,3,5-trifluorobenzoic acid | 106556-55-6 | Not Available | C₇H₂ClF₃O₂ |

| 5-Chloro-2,3,4-trifluorobenzoic acid | 101513-73-9 | Not Available | C₇H₂ClF₃O₂ |

Data sourced from chembk.com, sigmaaldrich.com and synthesis reports for related isomers. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

144154-31-4 |

|---|---|

Molecular Formula |

C7H2ClF3O2 |

Molecular Weight |

210.54 g/mol |

IUPAC Name |

2-chloro-3,4,5-trifluorobenzoic acid |

InChI |

InChI=1S/C7H2ClF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1H,(H,12,13) |

InChI Key |

DQNRGCOFANDGOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Chloro 3,4,5 Trifluorobenzoic Acid

Strategies for Regioselective Introduction of Halogen Substituents on Benzoic Acid Derivatives

The regioselective synthesis of halogenated benzoic acids can be approached through several distinct strategies, primarily categorized as electrophilic halogenation, nucleophilic aromatic substitution, and transformations involving diazonium salts. The choice of strategy depends on the desired substitution pattern and the electronic nature of the starting materials.

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. The carboxyl group is a deactivating, meta-directing group, while fluorine atoms are deactivating yet ortho, para-directing.

The direct chlorination of a fluorinated benzoic acid precursor, such as 3,4,5-trifluorobenzoic acid, represents a potential, albeit challenging, route. The outcome of such a reaction is determined by the combined directing effects of the three fluorine atoms and the carboxylic acid group. A known industrial process involves the chlorination of 3,4-difluorobenzoic acid to produce 2-chloro-4,5-difluorobenzoic acid. google.com This transformation demonstrates that chlorination can occur ortho to a fluorine atom and meta to the carboxylic acid group.

In the case of 3,4,5-trifluorobenzoic acid, the C2 and C6 positions are equivalent and are ortho to the C3 and C5 fluorine atoms and meta to the C4 fluorine and the carboxyl group. These positions are activated by the ortho/para-directing fluorine atoms but deactivated by the meta-directing carboxyl group. The reaction requires a chlorinating agent in the presence of a chlorination catalyst. google.com

Table 1: Example of Electrophilic Chlorination of a Difluorinated Benzoic Acid Derivative

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3,4-Difluorobenzoic acid | Chlorinating agent (e.g., Cl2), Chlorination catalyst, -10°C to 200°C | 2-Chloro-4,5-difluorobenzoic acid | google.com |

While direct chlorination is one option, related electrophilic halogenations like iodination and bromination offer alternative methods for introducing halogens with potentially different regioselectivities, often controlled by specialized catalysts. For instance, palladium-catalyzed C–H activation has been developed for the meta-C–H bromination and chlorination of benzoic acid derivatives. nih.govrsc.org This approach utilizes a directing group to guide the halogen to a specific position that might not be favored under standard electrophilic substitution conditions. nih.gov

Similarly, ortho-iodination of benzoic acids can be achieved with high selectivity using palladium or iridium catalysts in aqueous media. researchgate.netresearchgate.net These methods highlight the power of transition metal catalysis to override the inherent directing effects of the substituents on the aromatic ring, enabling the synthesis of specific isomers that would otherwise be difficult to access. Although not a direct synthesis of the target molecule, these catalyst-driven strategies are a key consideration in the broader design of synthetic routes for complex halogenated aromatics.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. researchgate.netnih.gov The mechanism involves the addition of a nucleophile (such as fluoride (B91410) ion) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov

This strategy involves starting with a benzoic acid derivative bearing other halogen atoms (like chlorine) and substituting them with fluorine. For an SNAr reaction to be successful, the aromatic ring must be sufficiently electron-deficient. The presence of multiple halogens and a carboxylic acid group can facilitate this reaction. A common example of this type of transformation is the "halex" (halogen exchange) process. google.com Another related SNAr reaction is fluorodenitration, where a nitro group is displaced by a fluoride ion. beilstein-journals.org

The reactivity of leaving groups in SNAr typically follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the expulsion of the leaving group. youtube.com Therefore, a potential, though multi-step, route to 2-Chloro-3,4,5-trifluorobenzoic acid could involve the synthesis of a precursor like 2,3,4,5-tetrachlorobenzoic acid followed by selective nucleophilic substitution of three chlorine atoms with fluorine.

One of the most versatile and reliable methods for introducing a chloro group at a specific position on an aromatic ring is through the Sandmeyer reaction. This multi-step process involves the diazotization of a primary aromatic amine, followed by the copper(I) chloride-catalyzed displacement of the resulting diazonium group with a chloride ion.

This strategy is particularly effective for synthesizing specific isomers of halogenated benzoic acids that are not readily accessible through direct halogenation. For instance, the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid has been successfully achieved starting from 3-amino-2,4,5-trifluorobenzoic acid. researchgate.netnih.govgoogle.com The amino precursor is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) to form the diazonium salt, which is then reacted with cupric chloride to yield the final product. nih.gov

A similar strategy has been employed to synthesize 5-Chloro-2,3,4-trifluorobenzoic acid from 2,3,4,5-trifluorobenzoic acid. researchgate.net This route involves an initial nitration step, followed by reduction of the nitro group to an amine, and finally, a diazotization-chlorination sequence. researchgate.net

Applying this logic to the target molecule, a viable synthetic route would begin with the preparation of 2-amino-3,4,5-trifluorobenzoic acid. This key intermediate would then undergo diazotization followed by a Sandmeyer reaction to introduce the chlorine atom at the C2 position, yielding the desired this compound.

Table 2: Example of Sandmeyer Reaction for Synthesis of a Chloro-trifluorobenzoic Acid Isomer

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Amino-2,4,5-trifluorobenzoic acid | 1. Sodium nitrite, Hydrochloric acid 2. Cupric chloride, Water | 3-Chloro-2,4,5-trifluorobenzoic acid | nih.gov |

Based on the provided search results, it is not possible to construct a detailed article on the synthetic methodologies for This compound that adheres to the strict outline provided. The available research documents discuss the synthesis of structurally related but different isomers, such as 3-Chloro-2,4,5-trifluorobenzoic acid researchgate.netnih.gov, 5-Chloro-2,3,4-trifluorobenzoic acid researchgate.net, and 2,4,5-trifluorobenzoic acid americanlaboratory.comgoogle.com.

Providing information on these other compounds would violate the explicit instruction to focus solely on "this compound" and the specified subsections. Therefore, a scientifically accurate article that strictly follows the requested outline cannot be generated from the given sources.

Optimization of Reaction Conditions and Yields in Synthetic Processes

Purification Techniques and Process Efficiency

Liquid-liquid extraction is a frequently utilized initial step to separate the acidic product from a crude reaction mixture. For instance, in the synthesis of the similar compound 3-chloro-2,4,5-trifluorobenzoic acid, the product is extracted from an aqueous solution using an organic solvent such as diethyl ether. nih.gov The organic extracts are then combined and concentrated, often using a rotary evaporator, to yield the crude product. nih.gov

Crystallization is a powerful technique for further purification. The selection of an appropriate solvent system is crucial for effective crystallization. For 3-chloro-2,4,5-trifluorobenzoic acid, slow evaporation from a toluene solution has been shown to produce crystals suitable for X-ray analysis. nih.gov This method relies on the principle that the solubility of the desired compound and its impurities differ significantly in the chosen solvent at varying temperatures.

For achieving high purity, particularly in laboratory-scale syntheses or for analytical standards, column chromatography is often employed. In the purification of 2,4,5-trifluorobenzoic acid, column chromatography on silica gel has been successfully used. americanlaboratory.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.

| Technique | Description | Application Example | Key Considerations |

|---|---|---|---|

| Liquid-Liquid Extraction | Separates the product from the reaction mixture based on its differential solubility in two immiscible liquid phases. | Extraction of 3-chloro-2,4,5-trifluorobenzoic acid from an aqueous solution using diethyl ether. nih.gov | Choice of an appropriate and environmentally benign solvent, pH of the aqueous phase. |

| Crystallization | Purifies the product based on differences in solubility between the product and impurities in a specific solvent. | Crystallization of 3-chloro-2,4,5-trifluorobenzoic acid from a toluene solution. nih.gov | Selection of a suitable solvent or solvent system, control of cooling rate. |

| Column Chromatography | Separates components of a mixture based on their differential adsorption onto a stationary phase. | Purification of 2,4,5-trifluorobenzoic acid using silica gel column chromatography. americanlaboratory.com | Choice of stationary and mobile phases, sample loading, and fraction collection. |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including halogenated benzoic acids, to minimize their environmental impact. wjpmr.com This involves a focus on aspects such as atom economy, waste minimization, the use of safer solvents and reagents, and energy efficiency.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.

While reactions like nitration and reduction can have relatively high atom economies, the Sandmeyer reaction, a common method for introducing halogens onto an aromatic ring, typically has a lower atom economy. This is due to the use of stoichiometric reagents such as sodium nitrite, hydrochloric acid, and a copper(I) salt, which generate significant inorganic waste.

Waste minimization is a broader concept that encompasses not only the reduction of byproducts from the main reaction but also the minimization of waste from solvents, catalysts, and purification processes. researchgate.net In the context of halogenated benzoic acid synthesis, several strategies can be employed to minimize waste:

Catalytic Reagents: Utilizing catalytic rather than stoichiometric reagents can significantly reduce waste. For example, the development of catalytic halogenation methods can be a greener alternative to traditional methods that use stoichiometric amounts of halogenating agents.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Whenever possible, the use of hazardous solvents, such as chlorinated hydrocarbons, should be avoided in favor of greener alternatives like water, ethanol, or supercritical fluids.

Process Optimization: Optimizing reaction conditions, such as temperature and pressure, can improve reaction yields and selectivity, thereby reducing the formation of byproducts and the need for extensive purification.

| Metric | Definition | Significance in Halogenated Benzoic Acid Synthesis |

|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Highlights the efficiency of a synthetic route in incorporating reactant atoms into the final product. Routes with higher atom economy generate less waste. |

| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | Provides a measure of the total waste generated in a process, including byproducts, solvent losses, and reagent waste. A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Considers the total mass used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product. A lower PMI is desirable. |

By carefully considering these green chemistry principles during the design and development of synthetic routes for this compound, it is possible to create more sustainable and environmentally responsible manufacturing processes.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,4,5 Trifluorobenzoic Acid

Aromatic Reactivity Patterns Induced by Chloro and Fluoro Substituents

The benzene (B151609) ring of 2-Chloro-3,4,5-trifluorobenzoic acid is highly electron-deficient due to the strong inductive electron-withdrawing effects of the four halogen substituents and the carboxylic acid group. This electronic characteristic is a primary determinant of its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Tendencies

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, the aromatic ring in this compound is heavily deactivated by one chloro, three fluoro, and a carboxyl group, all of which are electron-withdrawing. This deactivation makes EAS reactions challenging, requiring harsh conditions and potent electrophiles. masterorganicchemistry.com

The directing effects of the substituents are as follows:

-COOH group: A meta-directing deactivator.

-Cl and -F groups: Ortho, para-directing deactivators.

Considering the substitution pattern, the only available position for substitution is C6. The groups at positions 2, 3, 4, and 5 deactivate the ring, making any electrophilic attack unfavorable. For instance, direct chlorination of the closely related 2,4,5-trifluorobenzoic acid requires a strong Lewis acid catalyst like chlorosulfonic acid and iodine to proceed, highlighting the difficulty of such reactions. prepchem.com

| Available Position | Directing Influence of Substituents | Predicted Feasibility |

| C6 | Meta to -COOH; Ortho to -F (at C5); Meta to -F (at C4); Meta to -F (at C3); Ortho to -Cl (at C2) | Highly Unfavorable |

Nucleophilic Aromatic Substitution (SNAr) Potential

In contrast to EAS, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org For an SNAr reaction to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halide). masterorganicchemistry.comwikipedia.org

In this compound, all four halogen atoms are potential leaving groups. The rate of SNAr reactions generally follows the trend F > Cl > Br > I, as the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The strong electron-withdrawing effect of fluorine stabilizes the intermediate Meisenheimer complex more effectively. wikipedia.org

The regioselectivity of the substitution is influenced by the position of the electron-withdrawing groups. Nucleophilic attack is favored at positions ortho or para to a strong electron-withdrawing group. In this molecule, the -COOH group and the halogens all contribute to activating the ring. The chlorine at the C2 position is para to the fluorine at C5 and ortho to the fluorine at C3. The fluorine at the C4 position is ortho to the fluorine at C3 and C5. This complex activation pattern suggests that substitution could potentially occur at multiple sites, with the precise location depending on the nucleophile and reaction conditions. For example, in related polychlorofluorinated aromatic compounds, the position of nucleophilic attack can be selectively controlled. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through standard acid-catalyzed esterification with an alcohol or by conversion to the more reactive acyl chloride followed by reaction with an alcohol.

Amidation: Amide bond formation is a crucial reaction in organic synthesis. This can be achieved by reacting this compound with an amine using a coupling agent. researchgate.net Common coupling agents activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

| Reaction | Reagents | Product Class |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., Propylamine), Coupling Agent (e.g., HATU) | Amide |

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The product of such a reduction would be (2-Chloro-3,4,5-trifluorophenyl)methanol.

Oxidation: The aromatic ring of this compound is highly substituted with electron-withdrawing groups, making it resistant to oxidative degradation under typical conditions. The carboxylic acid group itself is already in a high oxidation state and is generally not susceptible to further oxidation.

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange (HALEX) reactions are important for modifying the properties of halogenated aromatic compounds. frontiersin.org In the context of this compound, this would typically involve the substitution of one halogen for another. Given the general reactivity trend in SNAr (F > Cl), it is more likely that a fluorine atom would be displaced by another nucleophile rather than the chlorine atom being exchanged for fluorine. However, specific catalytic systems, often involving metal catalysts, can enable the exchange of one halogen for another, sometimes reversing the usual reactivity patterns. frontiersin.org The regioselectivity would be highly dependent on the specific conditions and catalyst employed. For instance, in the synthesis of related compounds like 4-chloro-2,3,5-trifluorobenzoic acid, a fluorine atom is selectively replaced by an amine, which is then converted to a chlorine atom via a Sandmeyer reaction. mdpi.com This indicates that selective manipulation of the halogen atoms is feasible.

Advanced Mechanistic Studies

Advanced mechanistic studies provide profound insights into the reactivity of this compound, unraveling the intricate details of its synthesis and functionalization. These investigations are crucial for optimizing reaction conditions, enhancing yields, and designing novel synthetic pathways.

The synthesis of this compound and its isomers often involves key transformations such as electrophilic aromatic substitution and nucleophilic aromatic substitution, including the Sandmeyer reaction. Transition state analysis, often performed using computational chemistry, is pivotal in understanding the kinetics and thermodynamics of these steps.

One of the common routes to synthesize chloro-trifluorobenzoic acids involves the diazotization of an aminotrifluorobenzoic acid followed by a copper-catalyzed chlorination (a Sandmeyer-type reaction). nih.govnih.govorganic-chemistry.orgnih.gov The mechanism of the Sandmeyer reaction is complex and has been the subject of detailed study. organic-chemistry.org The key step involves the conversion of the diazonium salt to the final chloro-substituted product, which is facilitated by a copper(I) catalyst. organic-chemistry.orgorganic-chemistry.org

Computational studies on similar reactions suggest that the transition state for the chlorine transfer from the copper chloride complex to the aryl radical involves a specific geometry where the C-Cl bond is being formed while the Cu-Cl bond is breaking. The stability of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. For a polyfluorinated substrate like this compound, the electron-withdrawing fluorine atoms can influence the stability of the aryl radical intermediate and the energy barrier of the transition state.

Another key synthetic step can be direct electrophilic chlorination. Computational studies of the chlorination of amines by hypochlorous acid have shown that solvent effects are crucial in determining the reaction mechanism and the energy barriers of the transition states. nih.gov While not a direct analogue, these studies highlight the importance of the reaction environment in influencing the transition state geometry and energetics. For the electrophilic chlorination of a polyfluorinated benzoic acid, the transition state would involve the formation of a sigma complex (Wheland intermediate), and its stability would be significantly affected by the positions of the fluorine and chlorine atoms, which deactivate the ring towards electrophilic attack.

Table 1: Hypothetical Transition State Parameters for the Sandmeyer Reaction of a Fluorinated Aniline This table is illustrative and based on general principles of the Sandmeyer reaction, as specific computational data for this compound synthesis is not readily available.

| Parameter | Value | Description |

| Reaction Coordinate | C-Cl bond formation / N₂ departure | The primary bond-forming and bond-breaking events defining the transition state. |

| Activation Energy (Ea) | Moderate to High | The presence of multiple electron-withdrawing fluorine atoms can influence the stability of the aryl cation/radical intermediate, affecting the energy barrier. |

| Transition State Geometry | Aryl-N₂-Cu-Cl complex | A transient species where the diazonium group interacts with the copper catalyst, facilitating the transfer of the chloride nucleophile. |

| Key Interactions | Aryl-Cu, Cu-Cl | The interaction between the aryl radical/cation and the copper catalyst is critical for the reaction to proceed. |

Catalysis plays an indispensable role in the functionalization of this compound, particularly in reactions involving the activation of otherwise inert C-H bonds. The electron-deficient nature of the aromatic ring, due to the presence of chlorine and multiple fluorine atoms, makes C-H activation challenging. However, transition metal catalysis, especially with palladium, has emerged as a powerful tool for this purpose. nih.govrsc.org

The carboxylic acid group in this compound can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position. nih.govrsc.orgwebflow.io This directed C-H activation strategy enhances the regioselectivity of the functionalization. The general mechanism for a palladium-catalyzed C-H activation often involves the formation of a palladacycle intermediate. rsc.orgnih.gov

The catalytic cycle can be summarized as follows:

Coordination: The palladium catalyst coordinates to the carboxylic acid directing group.

C-H Activation: The palladium center then activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) mechanism, to form a five- or six-membered palladacycle. nih.gov The presence of a strong acid can promote this step by increasing the electrophilicity of the palladium catalyst. nih.gov

Functionalization: The palladacycle then reacts with a coupling partner (e.g., an olefin, alkyne, or organometallic reagent).

Reductive Elimination/Product Release: The final product is released, and the palladium catalyst is regenerated to complete the catalytic cycle.

For an electron-poor substrate like this compound, the C-H activation step is generally more difficult. However, the use of appropriate ligands and reaction conditions can overcome this challenge. nih.gov The choice of catalyst, ligands, and additives is crucial for achieving high efficiency and selectivity in the C-H functionalization of such challenging substrates. nih.govacs.org

Copper catalysts are also significant, particularly in halogenation reactions. beilstein-journals.org For instance, copper-mediated C-H chlorination can occur, where the copper catalyst facilitates the transfer of a chlorine atom to the aromatic ring. researchgate.net The mechanism can involve single electron transfer processes, especially when dealing with copper(I) and copper(II) species. beilstein-journals.org

Table 2: Key Catalytic Systems for Aromatic Functionalization This table provides examples of catalytic systems relevant to the functionalization of aromatic carboxylic acids.

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Pd(OAc)₂ / Ligand | C-H Olefination/Arylation | Forms a palladacycle intermediate via directed C-H activation. | nih.govnih.gov |

| CuCl | Sandmeyer Reaction | Facilitates the conversion of a diazonium salt to an aryl chloride. | nih.govorganic-chemistry.org |

| Ru-based catalysts | C-H Alkylation | Enables single-electron reduction of alkyl halides for subsequent coupling. | researchgate.net |

| Cu(II) catalysts | C-H Halogenation | Mediates the halogenation of arenes, often involving radical pathways. | beilstein-journals.org |

Derivatization Strategies and Analog Development

Synthesis of Functionalized Derivatives of 2-Chloro-3,4,5-trifluorobenzoic Acid

The synthesis of analogs of polychlorofluorobenzoic acids often involves multi-step reaction sequences on a related, commercially available starting material. A common and effective strategy for introducing new substituents onto the aromatic ring involves nitration, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine via a diazotization reaction (such as a Sandmeyer reaction) into a different functional group.

For instance, a similar methodology is employed for the synthesis of the positional isomer, 5-chloro-2,3,4-trifluorobenzoic acid. researchgate.net This process begins with the nitration of 2,3,4,5-trifluorobenzoic acid. The resulting nitro-substituted intermediate then undergoes selective reduction to form an amino-trifluorobenzoic acid. This amine serves as a precursor that can be converted to the target chloro-derivative through diazotization followed by chlorination. researchgate.net This synthetic pathway highlights a viable route for introducing a variety of functional groups, including other halogens, onto the polyhalogenated benzene (B151609) ring structure.

Another example is the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid, which can be prepared via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. nih.govresearchgate.net The synthesis involves adding a mixture of the amino-acid and sodium nitrite (B80452) to a solution of cupric chloride in hydrochloric acid. nih.gov These established synthetic routes for closely related isomers demonstrate the chemical pathways available for creating further functionalized derivatives of this compound.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic chemistry transformations can be applied to convert this compound into a range of derivatives, including esters, amides, and acyl halides.

A frequently used method for activating the carboxylic acid for subsequent reactions is to convert it into an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or triphosgene (B27547). asianpubs.org For example, the related compound 2,3,4,5-tetrafluorobenzoic acid can be efficiently converted to 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene in the presence of a DMF catalyst, achieving high yields under mild conditions. asianpubs.orgresearchgate.net This resulting acyl chloride is significantly more reactive than the parent carboxylic acid.

Once the acyl chloride is formed, it can readily react with various nucleophiles to form other derivatives.

Amide Synthesis: The reaction of the acyl chloride with a primary or secondary amine yields the corresponding amide. This is a common and highly efficient method for forming amide bonds. youtube.com The general approach involves the activation of carboxylic acids using coupling reagents or their conversion to acyl chlorides, which then react with amines. youtube.comnih.gov

Ester Synthesis: Similarly, reacting the acyl chloride with an alcohol (alkanolysis) will produce the corresponding ester.

These derivatization reactions of the carboxyl group are fundamental in medicinal chemistry and material science for building more complex molecular architectures from the this compound template.

Positional Isomers and Their Distinct Chemical Properties

The specific arrangement of the chlorine and three fluorine atoms on the benzoic acid ring significantly influences the molecule's physical and chemical properties. Several positional isomers of this compound exist, each with a unique substitution pattern and distinct characteristics. Key isomers include 3-chloro-2,4,5-trifluorobenzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, and 5-chloro-2,3,4-trifluorobenzoic acid.

| Compound Name | CAS Number | Melting Point (°C) | Synthetic Precursor Example |

|---|---|---|---|

| This compound | 124216-36-6 | N/A | N/A |

| 3-Chloro-2,4,5-trifluorobenzoic acid | 101513-77-3 | 112-116 | 3-Amino-2,4,5-trifluorobenzoic acid nih.gov |

| 4-Chloro-2,3,5-trifluorobenzoic acid | 128139-44-8 | N/A | Methyl 2,3,4,5-tetrafluorobenzoate mdpi.comresearchgate.net |

| 5-Chloro-2,3,4-trifluorobenzoic acid | 157928-06-0 | N/A | 2,3,4,5-Trifluorobenzoic acid researchgate.net |

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is governed by the electronic and steric effects of the halogen substituents. The presence of three highly electronegative fluorine atoms and one chlorine atom makes the aromatic ring significantly electron-deficient.

This strong electron-withdrawing effect has two major consequences:

Increased Acidity: The electron-withdrawing halogens stabilize the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the carboxylic acid group compared to benzoic acid itself.

Ring Activation for Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring makes it more susceptible to attack by nucleophiles. This facilitates nucleophilic aromatic substitution (SNAr) reactions, where one of the halogen atoms (typically fluorine) can be displaced by a suitable nucleophile.

The position of the substituents is also critical. In this compound, the chlorine atom is in the ortho position relative to the carboxylic acid group. This ortho-substituent can exert steric hindrance, potentially influencing the rate and accessibility of the carboxyl group during derivatization reactions like esterification or amidation. Furthermore, the chlorinated structure can enhance stability and solubility in organic solvents, which is a useful property in various chemical reactions and formulations. chemimpex.com The unique combination of electronic and steric factors in this molecule and its derivatives makes it a versatile building block for creating compounds with tailored properties for applications in agrochemicals and pharmaceuticals. chemimpex.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fine details of the molecular structure and electronic landscape of halogenated benzoic acids. These theoretical approaches offer a molecular-level understanding that complements experimental data.

The conformational landscape of substituted benzoic acids is a key area of study, as the orientation of the carboxylic acid group relative to the benzene (B151609) ring dictates many of the compound's properties. uc.pt For ortho-substituted benzoic acids, the potential energy surface is often characterized by multiple conformers. uc.pt

Studies on ortho-chloro and fluoro-substituted benzoic acids have shown the existence of different conformers, with varying energies. uc.pt For these types of molecules, two primary conformers are often considered based on the orientation of the carboxylic group, which can be in a cis or trans configuration with respect to the ortho substituent. uc.pt The cis conformer, where the hydroxyl group of the carboxylic acid is oriented away from the ortho substituent, is typically the more stable form. uc.pt The energy difference between conformers and the barriers to their interconversion can be calculated to understand the molecule's flexibility and the population of each conformer at a given temperature. uc.pt

For 2-chloro-3,4,5-trifluorobenzoic acid, the rotation of the carboxylic group would be influenced by the steric and electronic effects of the ortho-chloro substituent and the nearby fluorine atom. The potential energy surface would likely show that the planar or near-planar conformations are the most stable, with the cis form being lower in energy.

Molecular Modeling and Reactivity Prediction

Molecular modeling techniques allow for the simulation of chemical reactions and the prediction of a molecule's reactivity, providing a deeper understanding of its chemical behavior.

The simulation of reaction pathways is crucial for understanding the mechanisms of chemical reactions. For halogenated benzoic acids, this can include studying their synthesis, degradation, or reactions with other molecules. Theoretical calculations can map out the energy profile of a reaction, identifying the transition states and intermediates. researchgate.net

For instance, the synthesis of related chloro-trifluorobenzoic acid isomers involves multi-step reaction sequences, including nitration, reduction, diazotization, and chlorination. researchgate.net Computational modeling could be used to optimize these reaction conditions by providing insights into the reaction barriers and the stability of intermediates. While specific simulations for this compound are not detailed in the provided results, the general methodologies are well-established.

The solvent environment can have a profound impact on the stability and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For a polar molecule like this compound, solvation in a polar solvent would be expected to stabilize the molecule, particularly the carboxylic acid group, which can engage in hydrogen bonding with solvent molecules. The study of related compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, has involved crystallization from solvents like toluene, indicating the importance of solvent interactions in its handling and purification. nih.govresearchgate.net Computational studies on solvation could predict the solubility and the effect of the solvent on the conformational equilibrium and reactivity of the acid.

Analysis of Intramolecular and Intermolecular Interactions

The interactions within a molecule and between molecules are fundamental to its physical and chemical properties.

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation of this compound. An intramolecular hydrogen bond could potentially form between the hydroxyl group of the carboxylic acid and the adjacent chlorine atom. However, the geometry and strength of such an interaction would need to be confirmed by computational analysis. In related molecules, intramolecular hydrogen bonding has been observed to influence conformational preferences. mdpi.com

Electronic Distribution and Charge Density Analysis

Detailed experimental or theoretical studies specifically focused on the electronic distribution and charge density analysis of this compound are not extensively available in the public domain. While computational methods such as Density Functional Theory (DFT) are commonly used to analyze the electronic properties of related halogenated benzoic acids, including parameters like Mulliken charge distribution, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, specific findings for this compound have not been reported in the surveyed literature. Such studies on analogous molecules indicate that the distribution of electron density is significantly influenced by the presence and position of electronegative halogen substituents on the aromatic ring.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-Chloro-3,4,5-trifluorobenzoic acid. Each technique offers unique insights into the molecule's architecture.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations from the carboxylic acid group and the substituted aromatic ring.

Key expected vibrational frequencies include:

O-H Stretching: A very broad absorption band in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the carboxylic acid. Its exact position can be influenced by electronic effects of the halogen substituents.

C-F Stretching: Multiple strong, intense bands in the 1350-1000 cm⁻¹ region are expected, arising from the stretching vibrations of the three carbon-fluorine bonds. mdpi.com

Aromatic C=C Stretching: Several bands of variable intensity would appear in the 1600-1450 cm⁻¹ range, confirming the presence of the benzene (B151609) ring.

C-Cl Stretching: A moderately intense band in the lower frequency "fingerprint" region, typically between 800 cm⁻¹ and 600 cm⁻¹, would indicate the carbon-chlorine stretching vibration.

C-H Bending: Out-of-plane and in-plane bending vibrations for the single aromatic C-H bond would also be present. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign these vibrational frequencies with greater accuracy, as has been done for related compounds like 3-Chloro-2,4,5-trifluorobenzoic acid. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Weak |

| C-F Stretch | 1350 - 1000 | Strong, Multiple Bands |

| C-Cl Stretch | 800 - 600 | Medium |

Note: This table represents expected values based on typical functional group frequencies and data from analogous compounds.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide complementary and definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. It would feature a broad singlet for the acidic proton of the carboxyl group, typically appearing at a high chemical shift (δ > 10 ppm). Additionally, a single signal would be observed for the aromatic proton at the C6 position. This signal would likely appear as a multiplet (specifically, a doublet of triplets or a more complex pattern) due to coupling with the adjacent fluorine atom at C5 (³JH-F) and the more distant fluorine at C4 (⁴JH-F).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule.

The carboxylic acid carbon (C=O) would resonate at the lowest field, around 165 ppm.

The six aromatic carbons would exhibit complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms (JC-F). The carbons directly bonded to fluorine (C3, C4, C5) would show large one-bond coupling constants. The carbon bonded to chlorine (C2) and the protonated carbon (C6) would also be influenced by coupling to adjacent fluorine atoms. The chemical shifts would be significantly influenced by the electronegativity and resonance effects of the four halogen substituents. For the related isomer 4-Chloro-2,3,5-trifluorobenzoic acid, the carboxylic carbon appears at 162.5 ppm, and the aromatic carbons span a range from approximately 113 to 149 ppm. mdpi.com

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| -COOH | > 10 | Broad Singlet |

| Ar-H (at C6) | ~ 7.5 - 8.0 | Multiplet (due to H-F coupling) |

| ¹³C NMR | ||

| C =O | ~ 165 | Singlet or small multiplet (due to coupling with F) |

| C 1-COOH | ~ 115 - 125 | Multiplet (due to C-F coupling) |

| C 2-Cl | ~ 120 - 130 | Multiplet (due to C-F coupling) |

| C 3-F | ~ 140 - 155 | Doublet (large ¹JC-F) with smaller couplings |

| C 4-F | ~ 140 - 155 | Doublet (large ¹JC-F) with smaller couplings |

| C 5-F | ~ 140 - 155 | Doublet (large ¹JC-F) with smaller couplings |

| C 6-H | ~ 110 - 120 | Multiplet (due to C-F coupling) |

Note: This table represents predicted values. Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, further structural confirmation. The monoisotopic mass of this compound is 209.969542 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak ([M]⁺): A prominent molecular ion peak would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic doublet, with signals at m/z 210 and m/z 212 in an approximate 3:1 intensity ratio, respectively. This isotopic signature is a definitive indicator of a monochlorinated compound. docbrown.info

Key Fragmentation Ions: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). miamioh.edu Further fragmentation of the aromatic ring could involve the loss of the chlorine atom ([M-35]⁺) or a fluorine atom ([M-19]⁺), although the C-F bond is significantly stronger than the C-Cl bond. The fragmentation of related chloro-fluorinated aromatic compounds often shows complex patterns involving the loss of halogens and other small molecules like CO. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing non-volatile compounds like carboxylic acids.

Methodology: A reversed-phase HPLC method would be most suitable. This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape, the mobile phase is usually acidified with agents like formic acid or trifluoroacetic acid.

Application: This technique is ideal for determining the purity of a final product and for monitoring reaction progress by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and products. americanlaboratory.comekb.eg Detection is typically achieved using a UV detector, as the substituted benzene ring is a strong chromophore.

Gas Chromatography is a powerful technique for separating volatile compounds.

Methodology: Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. Therefore, derivatization is commonly required. The carboxylic acid group is typically converted into a more volatile ester, such as a methyl or ethyl ester, prior to injection. Analysis would be performed on a capillary column of appropriate polarity.

Application: GC is highly effective for purity assessment, particularly for detecting volatile impurities. When coupled with a mass spectrometer (GC/MS), it becomes a powerful identification tool. As components elute from the GC column, they are ionized and fragmented, and a mass spectrum is generated for each. This allows for the positive identification of the target compound and any impurities by matching their mass spectra against libraries or by detailed spectral interpretation. This approach has been used to characterize related compounds like 2,4,5-TFBA. americanlaboratory.com

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography is a definitive method for structural elucidation, a search of publicly available crystallographic databases and scientific literature did not yield a specific single-crystal X-ray structure for this compound. Therefore, the following sections will discuss the principles of the analyses that would be conducted should such data become available, based on the expected chemical properties and the crystallographic data of closely related halogenated benzoic acids.

Should experimental data for this compound be determined, X-ray crystallography would provide precise measurements of its molecular geometry. This includes the bond lengths between all constituent atoms (C-C, C-H, C-Cl, C-F, C-O, O-H) and the bond angles formed between them.

A key conformational feature of interest would be the dihedral angle between the plane of the benzene ring and the carboxylic acid group. For many benzoic acids, this torsion angle is relatively small, indicating a nearly planar structure. However, the presence of a substituent at the ortho-position (the chlorine atom in this case) can lead to a significant twist of the carboxyl group out of the plane of the aromatic ring to minimize steric strain. For instance, in the related compound 3-Chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted relative to the benzene ring by 6.8(1)°. nih.gov A similar, and likely more pronounced, twist would be anticipated for the 2-chloro isomer due to the direct steric interaction between the chlorine atom and the carboxylic acid group.

The analysis would also confirm the substitution pattern on the benzene ring, with the relative positions of the chlorine and three fluorine atoms unequivocally determined.

Table 1: Hypothetical Molecular Geometry Parameters for this compound This table is for illustrative purposes, as experimental data is not currently available. The values are based on typical bond lengths and angles for similar compounds.

| Parameter | Expected Value Range |

| Bond Lengths (Å) | |

| C-Cl | 1.70 - 1.74 |

| C-F | 1.33 - 1.36 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-C (carboxyl) | 1.47 - 1.51 |

| C=O | 1.20 - 1.25 |

| C-O | 1.30 - 1.35 |

| Bond Angles (°) ** | |

| C-C-Cl | 118 - 122 |

| C-C-F | 118 - 122 |

| C-C-C (aromatic) | 118 - 121 |

| O=C-O | 120 - 125 |

| Dihedral Angle (°) ** | |

| Ring Plane - COOH Plane | > 10 |

The study of crystal packing reveals how individual molecules of this compound would assemble in the solid state. A primary and highly predictable feature for carboxylic acids is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govwikipedia.org In this arrangement, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic R²₂(8) ring motif.

Beyond this primary hydrogen bonding, the crystal structure would be stabilized by a network of weaker intermolecular interactions. Given the high degree of halogenation, interactions involving the chlorine and fluorine atoms would be significant. These can include:

Halogen Bonds: The chlorine atom, with its electropositive σ-hole, could interact with electronegative atoms like oxygen or fluorine on neighboring molecules.

π-π Stacking: The electron-deficient fluorinated benzene rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 2: Expected Intermolecular Interactions in Crystalline this compound This table is for illustrative purposes, as experimental data is not currently available.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | O-H | O=C | O···O: 2.6 - 2.7 | Primary structural motif (dimer formation) |

| Halogen Bond | C-Cl | O or F | Cl···O/F: < 3.5 | Directional, contributes to packing |

| Weak Hydrogen Bond | C-H | F or O | H···F/O: 2.2 - 2.6 | Stabilizes the 3D network |

| π-π Stacking | Benzene Ring | Benzene Ring | Inter-planar: 3.3 - 3.8 | Contributes to lattice energy |

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Organic Fine Chemicals

As a foundational material, 2-Chloro-3,4,5-trifluorobenzoic acid is employed in the synthesis of other organic compounds. Its structural features make it an ideal starting point for building more complex molecular architectures. A notable synthesis of the compound itself starts from the commercially available 2,3,4,5-tetrafluorobenzoic acid. This process involves a key step of regioselective aromatic nucleophilic substitution of a fluorine atom with a hydroxyl group, followed by chlorination. This method highlights a practical and scalable route to obtaining this valuable building block. Another preparative method involves the diazotization of 2-amino-3,4,5-trifluorobenzoic acid, followed by a Sandmeyer-type reaction with copper(I) chloride.

Intermediate for Complex Organic Molecules

The true value of this compound is demonstrated in its role as a transient intermediate on the path to creating elaborate organic molecules with specific functions.

This compound is a key intermediate in the preparation of certain quinolone antibiotics. Quinolone-3-carboxylic acids are a significant class of antibacterial agents, and fluorinated benzoic acids are crucial for their synthesis. This compound has been specifically identified as a building block in the synthesis of quinolone antibacterial agents. For instance, it is known to be an impurity in the production of Lomefloxacin, a fluoroquinolone antibiotic, which underscores its role as a related synthetic precursor.

Beyond pharmaceuticals, this compound serves as a key intermediate in the synthesis of various agrochemicals. The incorporation of fluorine atoms into agrochemicals can significantly enhance their biological activity and stability. While specific examples of commercial agrochemicals derived directly from this particular isomer are not extensively detailed in publicly available research, its classification as a valuable building block for agrochemicals is well-established.

The unique electronic properties conferred by the fluorine and chlorine atoms make this compound a candidate for the synthesis of specialized materials. While detailed research on specific materials derived from this compound is limited, it is recognized as a building block that can be used in materials science. The general field of fluorinated polymers and specialty chemicals often utilizes such precursors to achieve desired properties like thermal stability and chemical resistance.

Research Tools in Organic Synthesis

In addition to being a component of a final product, this compound and its derivatives are utilized as tools to facilitate complex chemical reactions.

While certain fluorinated benzoic acids are known to act as transient directing groups in transition metal-catalyzed C-H activation reactions, there is currently no specific information available in the surveyed literature detailing the use of this compound for this particular purpose. This application often relies on the electronic and steric properties of the directing group, and further research would be needed to explore the potential of this specific isomer in such catalytic processes.

Environmental Fate and Transformation Research

Pathways of Environmental Degradation in Abiotic and Biotic Systems

While specific degradation studies on 2-Chloro-3,4,5-trifluorobenzoic acid are not extensively documented, its structural similarity to other halogenated benzoic acids allows for informed predictions about its environmental breakdown. Halogenated organic compounds are generally noted for their resistance to degradation. ncert.nic.indrishtiias.com Degradation can occur through abiotic (non-living) and biotic (microbial) pathways.

Abiotic Degradation: Abiotic processes for halogenated aromatics can include photolysis (breakdown by light) and hydrolysis (reaction with water). For many aromatic compounds, photo-initiated oxidative degradation is a primary abiotic pathway, especially in the atmosphere and surface waters. wikipedia.org This process involves the formation of free radicals that can lead to the cleavage of the aromatic ring or transformation of substituent groups. For chlorinated solvents, abiotic reduction by reactive minerals in anaerobic environments is also a recognized degradation pathway. amazonaws.com

Biotic Degradation: Microbial degradation is a crucial mechanism for the breakdown of many organic pollutants. nih.gov For halogenated benzoic acids, bacteria have evolved several enzymatic strategies. Common pathways for chlorinated and fluorinated benzoic acids involve initial attack by dioxygenase enzymes. nih.govresearchgate.net These enzymes incorporate oxygen atoms into the aromatic ring, making it susceptible to cleavage. nih.gov

Key microbial degradation steps for analogous compounds often include:

Dioxygenation: An initial step where a dioxygenase enzyme hydroxylates the aromatic ring. For some fluorobenzoates, this initial step can eliminate a fluoride (B91410) ion. nih.gov

Dehalogenation: The removal of halogen atoms (chlorine and fluorine) from the aromatic ring. This can occur either reductively under anaerobic conditions or oxidatively. nih.govoup.com Anaerobic consortia have been shown to degrade chlorobenzoates coupled to denitrification, a process that involves the stoichiometric release of the halide. oup.comnih.gov

Ring Cleavage: Following hydroxylation, the aromatic ring is opened, typically via an ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates. researchgate.netresearchgate.net These intermediates are then funneled into central metabolic pathways like the tricarboxylic acid cycle.

The degradation of this compound is likely to be a slow process. The presence of multiple fluorine atoms can block microbial attack or lead to the formation of dead-end metabolites, as has been observed in the degradation of other fluorobenzoates. nih.gov For instance, 2-fluoro-cis,cis-muconic acid was identified as a dead-end product from the catabolism of 2- and 3-fluorobenzoate. nih.gov

Analysis of Fluorinated Compound Persistence and Mobility in Environmental Compartments

The persistence and mobility of an organic chemical determine its potential to contaminate water resources and distribute over large areas. nih.gov

Persistence: Halogenated organic compounds are known for their environmental persistence, largely due to the strength of the carbon-halogen bonds. nih.govncert.nic.in The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluorinated compounds particularly resistant to both biotic and abiotic degradation. nih.gov This inherent stability suggests that this compound is likely to be a persistent compound in the environment. Its degradation half-life in soil and water is expected to be long, a characteristic feature of many polyhalogenated aromatic substances.

Mobility: The mobility of a compound in the environment, particularly in the subsurface, dictates its ability to be transported by water flow. wikipedia.org This is largely influenced by its sorption to soil and sediment particles. For organic acids like this compound, mobility is highly dependent on the pH of the environmental compartment.

In its ionized (anionic) form at neutral or alkaline pH, the compound will be highly water-soluble and exhibit low sorption to organic carbon in soil, making it very mobile.

The potential for a compound to leach into groundwater is often assessed using parameters like the organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with low Koc values are considered mobile. Fluorinated benzoic acids have been noted to have the potential for retardation in acidic soils where they are less ionized. researchgate.net

Given its structure as a carboxylic acid, this compound is expected to be mobile in most aquatic systems and soil environments, increasing its potential to contaminate groundwater resources.

Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification are essential for monitoring the presence of this compound in environmental samples such as soil and water. A variety of advanced analytical techniques are employed for halogenated organic compounds. tandfonline.com

The primary methods involve chromatography coupled with mass spectrometry, which provides the necessary sensitivity and selectivity. oup.comthermofisher.com

Sample Preparation: Before analysis, the target compound must be extracted from the environmental matrix and concentrated. For water samples, solid-phase extraction (SPE) is a common technique used to enrich fluorinated benzoic acids. researchgate.netnih.govmathnet.ru SPE cartridges (e.g., C18, polymethacrylate) can effectively retain the analytes from a large volume of water, which are then eluted with a small volume of an organic solvent. researchgate.netnih.gov For soil samples, techniques like accelerated solvent extraction (ASE) or ultrasonic-assisted extraction are used, often with a mixture of organic solvents. nih.govresearchgate.netgcu.ac.uk

Chromatographic Separation: Gas chromatography (GC) and liquid chromatography (LC) are the two main techniques for separating the analyte from other compounds in the extract. nih.gov For benzoic acids, which are polar and non-volatile, LC is often preferred. nih.gov However, GC analysis is also possible after a derivatization step that converts the carboxylic acid into a more volatile ester form, for example, by using BF₃·MeOH. researchgate.net

Detection and Quantification: Mass spectrometry (MS) is the most powerful detection method, providing both high sensitivity and structural confirmation. acs.org When coupled with chromatography (GC-MS or LC-MS), it allows for the unambiguous identification and quantification of target compounds at very low concentrations, often in the parts-per-billion (ng/L or µg/kg) range. researchgate.netrestek.comtdi-bi.com Tandem mass spectrometry (MS/MS) can further enhance selectivity and reduce background interference. High-resolution mass spectrometry (HRMS) is also used for the definitive identification of analytes. nih.gov

The table below summarizes common analytical approaches applicable to the determination of halogenated benzoic acids in environmental matrices.

Table 1: Analytical Methodologies for Halogenated Benzoic Acids

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits | Reference(s) |

|---|---|---|---|---|

| GC-MS | Water | Solid-Phase Extraction (SPE), Derivatization | 8-44 ng/L | researchgate.netresearchgate.net |

| LC-MS | Water | Thin Film Solid-Phase Microextraction (TF-SPME) | 1.0 ng/mL (LOQ) | nih.gov |

| HPLC-UV | Soil | Accelerated Solvent Extraction (ASE) | 5-10 µg/mL (LOQ) | nih.govresearchgate.net |

| LC-Orbitrap-MS | Soil | Sonication-Assisted Extraction | 0.1-2.7 ng/g | gcu.ac.uk |

| GC-MS | Water | Liquid-Liquid Extraction | Low µg/L (ppb) range | restek.com |

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. For 2-Chloro-3,4,5-trifluorobenzoic acid, this translates to the development of novel synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the application of C-H activation strategies. rsc.org This approach, which involves the direct functionalization of carbon-hydrogen bonds, could offer a more atom-economical route to this compound and its derivatives, bypassing the need for pre-functionalized starting materials. rsc.org Research in this area would focus on the development of highly selective catalysts, potentially based on transition metals, that can target specific C-H bonds on the aromatic ring.

Biocatalysis represents another frontier in the sustainable synthesis of polyhalogenated aromatic compounds. nih.govmdpi.comnih.govrug.nl The use of enzymes, such as halogenases and dioxygenases, could enable the regioselective introduction of halogen atoms and other functional groups under mild reaction conditions. nih.govmdpi.com This approach not only offers a greener alternative to traditional chemical methods but also holds the potential for the synthesis of novel, complex derivatives with unique properties. nih.govmdpi.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| C-H Activation | High atom economy, reduced number of synthetic steps | Catalyst selectivity and efficiency |

| Biocatalysis | Mild reaction conditions, high regioselectivity, environmentally benign | Enzyme stability and substrate scope |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing processes and developing new ones. Future research will likely employ a combination of advanced analytical techniques and computational modeling to unravel the intricate details of these transformations.

Kinetic studies , for instance, can provide valuable insights into the reaction rates and the factors that influence them. tsijournals.comdnu.dp.uaresearchgate.netresearchgate.net By systematically varying reaction parameters such as temperature, pressure, and catalyst loading, researchers can build a comprehensive kinetic model of the synthesis. tsijournals.comdnu.dp.uaresearchgate.netresearchgate.net This model can then be used to identify rate-determining steps and to optimize the reaction conditions for maximum yield and efficiency. tsijournals.comdnu.dp.uaresearchgate.netresearchgate.net

Isotopic labeling studies offer a powerful tool for tracing the path of atoms and molecules throughout a reaction. nih.govx-chemrx.comthieme-connect.denih.gov By replacing one or more atoms in a reactant with a heavier isotope, researchers can follow its incorporation into the final product, providing direct evidence for a proposed reaction mechanism. nih.govx-chemrx.comthieme-connect.denih.gov This technique is particularly valuable for elucidating complex rearrangement and substitution reactions. nih.govx-chemrx.comthieme-connect.denih.gov

Design and Synthesis of New Derivatives with Tuned Chemical Properties

The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new derivatives with tailored chemical and physical properties. Future research in this area will focus on establishing clear structure-activity relationships (SAR) to guide the rational design of novel compounds. nih.govnih.govrsc.orgresearchgate.net

By systematically modifying the substituents on the aromatic ring, researchers can fine-tune properties such as solubility, reactivity, and biological activity. nih.govnih.govrsc.orgresearchgate.net For example, the introduction of different functional groups at the ortho, meta, or para positions relative to the carboxylic acid could lead to the development of new pharmaceuticals, agrochemicals, or advanced materials. nih.govnih.govrsc.orgresearchgate.net

| Derivative Class | Potential Applications | Key Design Considerations |

| Amide Derivatives | Pharmaceuticals, Polymers | Nature of the amine, steric and electronic effects |

| Ester Derivatives | Agrochemicals, Fragrances | Nature of the alcohol, hydrolysis stability |

| Heterocyclic Derivatives | Advanced Materials, Dyes | Type of heterocycle, impact on electronic properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. x-chemrx.com For the synthesis of this compound and its derivatives, the adoption of flow chemistry could lead to more efficient and reproducible manufacturing processes.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. x-chemrx.com The small reaction volumes inherent in flow systems also minimize the risks associated with handling hazardous reagents and exothermic reactions. x-chemrx.com

The integration of flow chemistry with automated synthesis platforms represents a further leap forward in chemical manufacturing. These automated systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways. The use of robotic systems for reagent handling, reaction monitoring, and product purification can significantly increase the throughput of chemical research and development.

Deeper Computational Insight into Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. For this compound, computational methods such as Density Functional Theory (DFT) can be used to predict its reactivity and to rationalize the selectivity of its reactions. researchgate.netusu.eduresearchgate.netnih.govnih.govresearchgate.netpsecommunity.orgrsc.org

DFT calculations can be employed to model the transition states of key reaction steps, providing a quantitative measure of the activation energies and reaction rates. usu.edursc.org This information can be used to predict the most likely reaction pathways and to identify potential side reactions. Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with desired properties, reducing the need for time-consuming and expensive experimental work. researchgate.netresearchgate.netnih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism analysis | Transition state energies, reaction rates, selectivity |

| Molecular Dynamics (MD) | Solvation and conformational analysis | Free energy of solvation, conformational preferences |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Binding affinities, toxicity |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves diazotization and halogenation steps. For example, in one protocol, 3-amino-2,4,5-trifluorobenzoic acid is treated with sodium nitrite and cupric chloride under acidic conditions to substitute the amino group with chlorine . Key variables affecting yield include:

- Temperature : Optimal at 0–6°C to minimize side reactions.

- Acid concentration : Hydrochloric acid (36%) ensures protonation of intermediates.

- Stoichiometry : Excess cupric chloride (3 g) drives the substitution reaction.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–6°C | >80% purity |

| Reaction Time | 1.5–2 h | Prevents overhalogenation |

| Solvent | Water/ether | Efficient layer separation |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer: Combine analytical techniques:

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angle between carboxyl group and benzene ring: 6.8°) and confirms hydrogen bonding patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97%).

- NMR : Compare and spectra with PubChem data (e.g., InChI Key: GZPCNALAXFNOBT-UHFFFAOYSA-N) .

Critical Note : Contaminants like unreacted precursors (e.g., 3-amino derivatives) require gradient elution for separation.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in halogenation pathways for polychlorinated fluorobenzoic acids?

Methodological Answer: Conflicting data on regioselectivity (e.g., Cl vs. F substitution) arise from competing electrophilic/nucleophilic pathways. To address this:

Isotopic labeling : Use -labeled intermediates to track carboxyl group stability during halogenation .

DFT calculations : Model transition states to identify energy barriers for Cl substitution at positions 2, 3, or 4 .

In situ spectroscopy (e.g., Raman): Monitor intermediate formation in real time.

Example Finding : Cupric chloride favors electrophilic substitution at the meta position due to steric hindrance from adjacent fluorine atoms .

Q. What theoretical frameworks guide the design of this compound derivatives for antibacterial applications?

Methodological Answer: Link the research to:

- QSAR models : Correlate substituent electronegativity (Cl/F) with bacterial membrane penetration.

- Crystal engineering : Hydrogen-bonded dimers (O—H⋯O) enhance stability in biological matrices .

- Docking simulations : Prioritize derivatives with affinity for bacterial DNA gyrase (e.g., quinolone targets) .

Q. Experimental Design :

- Variable : Substituent position (e.g., 2-Cl vs. 4-F).

- Control : Compare MIC values against E. coli with unmodified benzoic acids.

Q. How can factorial design optimize reaction conditions for scaled-up synthesis while minimizing fluorinated byproducts?

Methodological Answer: Use a 2 factorial design to test variables:

| Factor | Levels | Response Metric |

|---|---|---|

| Temperature | 0°C, 10°C | Yield (%) |

| Catalyst (CuCl₂) | 2 g, 4 g | Byproduct (area%) |

| Stirring Rate | 300 rpm, 600 rpm | Reaction Time (h) |

Q. Analysis :

- Pareto charts identify significant factors (e.g., temperature dominates yield).

- Interaction plots reveal synergies (e.g., high catalyst + low temperature reduces byproducts by 15%) .

Outcome : Optimized conditions reduce waste and align with green chemistry principles.

Q. What methodological strategies address discrepancies in spectroscopic data for fluorinated benzoic acids?

Methodological Answer: Contradictions in NMR shifts often stem from solvent polarity or pH effects. Mitigate via:

Standardized protocols : Use deuterated DMSO for consistent hydrogen bonding.

pH titration : Correlate chemical shifts with deprotonation states (carboxyl vs. phenol groups).

Cross-validation : Compare with X-ray-derived bond lengths (e.g., C—F = 1.34 Å) .